

Biochanin A: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Biochanin A**, an O-methylated isoflavone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental methodologies.

Chemical Structure and Physicochemical Properties

Biochanin A, systematically named 5,7-dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one, is a phytoestrogen found in various plants, including red clover, soy, and alfalfa.[1][2] Its chemical structure is characterized by a three-ring isoflavone backbone with hydroxyl groups at positions 5 and 7 and a methoxy group at position 4' of the B-ring.[3]

Below is a visual representation of the chemical structure of **Biochanin A**.

Figure 1: Chemical Structure of Biochanin A

The key physicochemical properties of **Biochanin A** are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C16H12O5	[1][4]
Molecular Weight	284.27 g/mol	[1][4]
CAS Number	491-80-5	[1][4]
IUPAC Name	5,7-dihydroxy-3-(4- methoxyphenyl)chromen-4-one	[5]
Synonyms	4'-Methylgenistein, Genistein 4'-methyl ether, Olmelin	[2][6]
Melting Point	210-213 °C	[1][6]
Boiling Point	518.57 °C (estimated)	[7]
Water Solubility	71.1 mg/L at 25 °C (estimated)	[8]
Solubility in Organic Solvents	Soluble in DMSO (55 mg/mL), ethanol (9 mg/mL), acetone, chloroform, and methanol.	[1]
pKa (Strongest Acidic)	6.55 (estimated)	[8]
LogP	3.341 (estimated)	[7]
Appearance	White crystalline powder	[1]

Spectroscopic Data

The structural elucidation of ${f Biochanin\ A}$ is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H-NMR Spectral Data of **Biochanin A**



Chemical Shift (δ, ppm)	Multiplicity	Assignment
12.95	S	5-OH
7.90	S	H-2
7.42	d (J=8.7 Hz)	H-2', H-6'
6.95	d (J=8.7 Hz)	H-3', H-5'
6.38	d (J=2.1 Hz)	H-8
6.25	d (J=2.1 Hz)	H-6
3.82	s	4'-OCH₃

Table 3: 13C-NMR Spectral Data of Biochanin A



Chemical Shift (δ, ppm)	Assignment
180.8	C-4
164.5	C-7
162.2	C-5
159.8	C-4'
157.8	C-9
153.2	C-2
130.4	C-2', C-6'
123.9	C-1'
122.9	C-3
114.2	C-3', C-5'
105.3	C-10
99.4	C-6
94.2	C-8
55.4	4'-OCH₃

Table 4: Mass Spectrometry Data of Biochanin A

m/z	Interpretation
284	[M]+
269	[M - CH ₃] ⁺
153	Retro-Diels-Alder fragment of ring A
132	Retro-Diels-Alder fragment of ring B

Table 5: Infrared (IR) Spectroscopy Data of Biochanin A



Wavenumber (cm ⁻¹)	Assignment
3400-3200	O-H stretching (phenolic)
1655	C=O stretching (γ-pyrone)
1620, 1580, 1500	C=C stretching (aromatic rings)
1245	C-O-C stretching (ether)
1180	C-O stretching (phenol)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Biochanin A**.

Extraction and Purification from Red Clover

Objective: To extract and purify **Biochanin A** from Trifolium pratense (red clover).

Methodology:

Extraction:

- Dried and powdered red clover (100 g) is subjected to Soxhlet extraction with 80% methanol (1 L) for 24 hours.[9]
- Alternatively, maceration with 80% methanol at room temperature for 24 hours can be performed.[9]
- The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- Purification by Column Chromatography:
 - The crude extract is dissolved in a minimal amount of methanol and adsorbed onto silica gel.
 - The adsorbed sample is loaded onto a silica gel column (60-120 mesh).



- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.[10]
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm).
- Fractions containing pure **Biochanin A** are pooled and the solvent is evaporated to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of **Biochanin A** in a sample.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is employed.
- Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 60:40 v/v) or a gradient elution can be used.[4]
- Flow Rate: A typical flow rate is 1.0 mL/min.[4]
- Detection: UV detection is performed at 262 nm.[11]
- Quantification: A standard curve is generated using known concentrations of pure Biochanin
 A. The concentration in the sample is determined by comparing its peak area to the standard curve.

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Biochanin A** on cancer cell lines.



Methodology:

- Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of **Biochanin A** (typically ranging from 1 to 100 μ M) for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.
- MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- IC₅₀ Calculation: Cell viability is calculated as a percentage of the control. The IC₅₀ value is
 determined by plotting the percentage of cell viability against the concentration of **Biochanin**A and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of **Biochanin A** on the expression of specific proteins in a signaling pathway.

Methodology:

- Cell Lysis: Cells treated with **Biochanin A** are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with the primary antibody specific to the target protein overnight at 4°C.
- Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Signaling Pathways

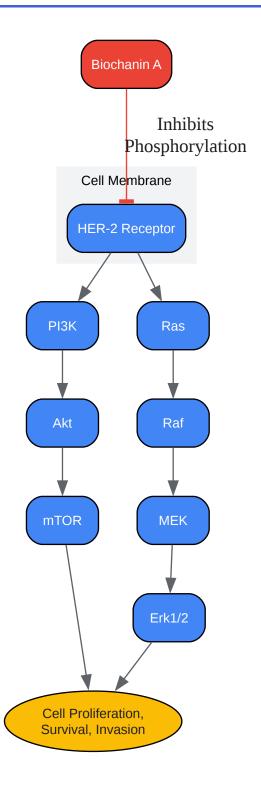
Biochanin A exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and phytoestrogenic effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anticancer Activity

Biochanin A has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancer.[12] Its anticancer effects are attributed to the modulation of several key signaling pathways.

In HER-2-positive breast cancer cells, **Biochanin A** has been demonstrated to inhibit the phosphorylation of the HER-2 receptor, thereby blocking downstream signaling cascades.[6][8] This leads to the suppression of cell growth, survival, and invasion.[6][8]





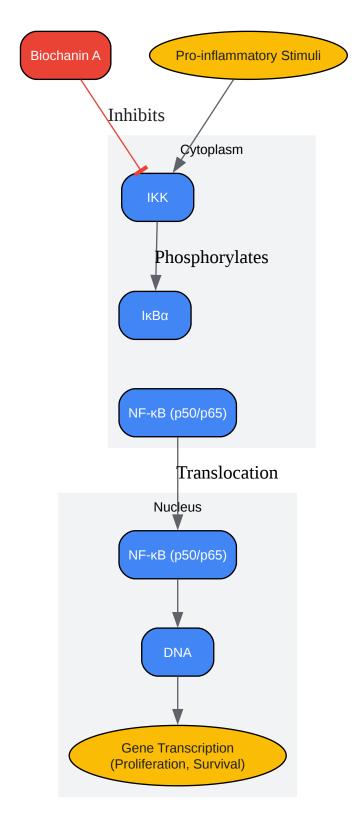
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Figure 2: Inhibition of HER-2 Signaling Pathway by Biochanin A

Biochanin A can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. It has been shown to inhibit the activation of



NF-kB, leading to the downregulation of its target genes involved in cell survival and proliferation.[12][13]



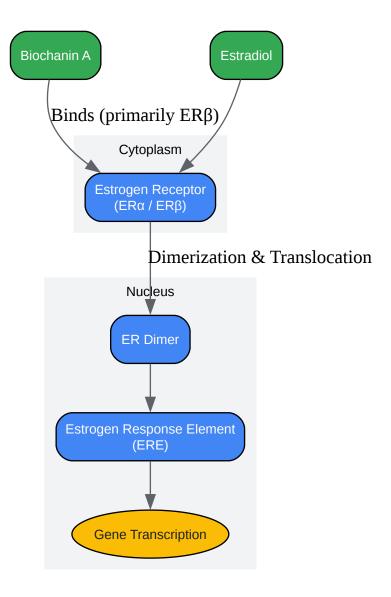
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Figure 3: Modulation of NF-kB Signaling Pathway by Biochanin A

Phytoestrogenic Activity

Biochanin A is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERs), primarily ER β .[6][14] This interaction can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.



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Figure 4: Interaction of Biochanin A with the Estrogen Receptor Signaling Pathway

Anti-inflammatory Activity



Biochanin A has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and various interleukins.[15][16] This is achieved through the modulation of pathways like NF- κ B and mitogen-activated protein kinase (MAPK).[15][16]

Conclusion

Biochanin A is a multifaceted isoflavone with a well-defined chemical structure and a broad spectrum of biological activities. Its potential as a therapeutic agent, particularly in the fields of oncology and inflammation, warrants further investigation. This technical guide provides a solid foundation of its chemical and biological properties, along with standardized experimental protocols to aid researchers in their future studies of this promising natural compound.

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